molecular formula C15H14ClNO3 B7629621 (3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone

(3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone

Cat. No. B7629621
M. Wt: 291.73 g/mol
InChI Key: WIAUCZSDYNAJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of (3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone is not yet fully understood. However, it is believed that this compound works by interacting with specific molecular targets in the body, such as enzymes or receptors. By binding to these targets, (3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone can alter their activity, leading to changes in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that (3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone can have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which can have implications for the treatment of various diseases. Additionally, (3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying these processes in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone in lab experiments is its unique structure and properties. This compound has a specific chemical structure that allows it to interact with specific molecular targets in the body, making it a powerful tool for studying various biological processes. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.

Future Directions

There are many potential future directions for research involving (3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone. One area of research that could be explored further is the use of this compound as a tool for studying the mechanisms of various diseases, such as cancer or Alzheimer's disease. Additionally, researchers could investigate the potential use of (3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone as a therapeutic agent for these and other diseases. Finally, researchers could explore the potential use of this compound in other fields, such as materials science or nanotechnology.

Synthesis Methods

The synthesis of (3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the use of various reagents and solvents, which are carefully controlled to ensure the purity and yield of the final product.

Scientific Research Applications

(3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of various biological processes. For example, researchers have used this compound to investigate the role of certain enzymes in the body and to study the effects of various drugs on these enzymes.

properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-12-8-10(3-4-13(12)18)15(19)17-6-5-11(9-17)14-2-1-7-20-14/h1-4,7-8,11,18H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAUCZSDYNAJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CO2)C(=O)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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